![molecular formula C13H12F3NO2 B2873299 5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1968119-40-5](/img/structure/B2873299.png)
5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is a compound that combines the structural features of indole and oxane with a trifluoromethyl group. Indole derivatives are known for their wide range of biological activities and applications in pharmaceuticals, while the trifluoromethyl group is often used to enhance the stability, lipophilicity, and bioavailability of compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions. This method selectively introduces the trifluoromethyl group to the indole structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of environmentally friendly and cost-effective reagents like CF3SO2Na suggests potential scalability for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while substitution can result in a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoroindole: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
5-Bromoindole: Contains a bromine atom, offering different reactivity and properties.
5-Methylindole: Features a methyl group, affecting its biological activity and chemical behavior.
Uniqueness
5-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its stability, lipophilicity, and potential biological activities compared to similar compounds .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)spiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO2/c14-13(15,16)8-1-2-10-9(7-8)12(11(18)17-10)3-5-19-6-4-12/h1-2,7H,3-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNDRDKULDQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC(=C3)C(F)(F)F)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

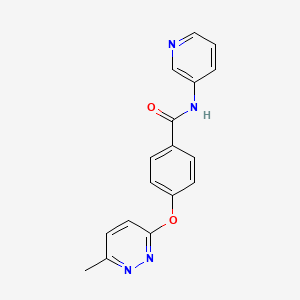
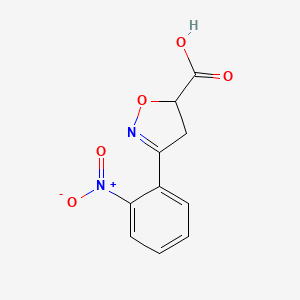
![1-{3'-Ethoxy-[1,1'-biphenyl]-4-yl}ethan-1-one](/img/structure/B2873222.png)
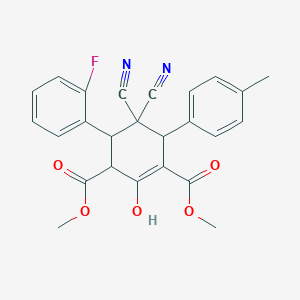
![2-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B2873224.png)
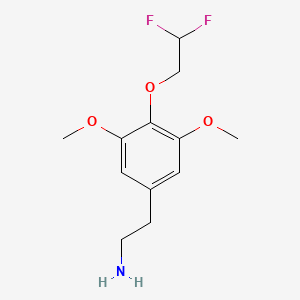
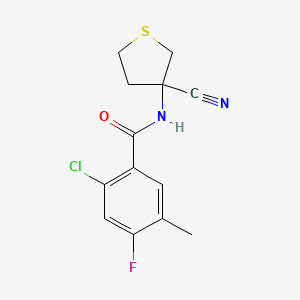

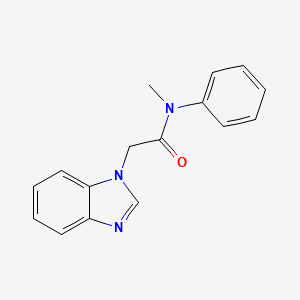
![Methyl 3-formyl-8-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2873234.png)
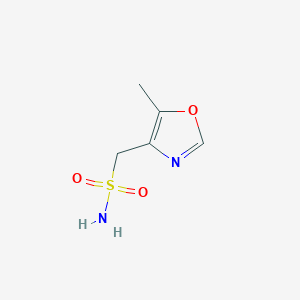
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid](/img/structure/B2873238.png)
![2-[(4-methylpyrimidin-2-yl)oxy]-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2873239.png)
